

# Application Notes and Protocols for Advanced MRI Sequences with Gd-EOB-DTPA

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for utilizing advanced Magnetic Resonance Imaging (MRI) sequences with the hepatocyte-specific contrast agent, Gadolinium-Ethoxybenzyl-Diethylenetriamine Pentaacetic Acid (Gd-**EOB-DTPA**).

#### Introduction to Gd-EOB-DTPA

Gd-EOB-DTPA (Gadoxetic acid) is a gadolinium-based contrast agent with combined perfusion and hepatocyte-specific properties. Following intravenous injection, it initially distributes in the extracellular space, enabling dynamic contrast-enhanced (DCE) imaging of vascular phases similar to conventional extracellular agents. Subsequently, it is actively taken up by functional hepatocytes via organic anion transporting polypeptides (OATPs), primarily OATP1B1 and OATP1B3, and later excreted into the biliary canaliculi through multidrug resistance-associated protein 2 (MRP2). This unique pharmacokinetic profile allows for a comprehensive liver assessment, including perfusion dynamics and hepatocellular function.

## **Advanced MRI Sequences**

The combination of Gd-**EOB-DTPA** with advanced MRI sequences provides quantitative insights into liver pathophysiology, crucial for preclinical and clinical research.

### **T1 Mapping**



T1 mapping allows for the quantification of the longitudinal relaxation time (T1) of tissues. With Gd-**EOB-DTPA**, changes in T1 values before and after contrast administration can be used to quantify liver function and perfusion.

## **T2 Mapping**

T2 mapping measures the transverse relaxation time (T2) of tissues. While Gd-**EOB-DTPA** primarily affects T1, subtle changes in T2 can occur. Assessing these changes can provide additional information about tissue composition and the local concentration of the contrast agent.

# **Diffusion-Weighted Imaging (DWI)**

DWI measures the random motion of water molecules in tissues, quantified by the Apparent Diffusion Coefficient (ADC). It is highly sensitive for detecting and characterizing liver lesions. The timing of DWI acquisition in a Gd-**EOB-DTPA** protocol can be optimized for efficiency.

## **Dynamic Contrast-Enhanced (DCE) MRI**

DCE-MRI involves the rapid acquisition of T1-weighted images before, during, and after the administration of a contrast agent. Pharmacokinetic modeling of the signal intensity changes allows for the quantification of tissue perfusion and permeability.

# **Quantitative Data Summary**

The following tables summarize quantitative data from studies utilizing advanced MRI sequences with Gd-**EOB-DTPA**.

Table 1: T1 Relaxation Times (ms) in Liver Tissue



Tissue Type	Pre-contrast T1 (ms)	Post-contrast T1 (Hepatobiliary Phase) (ms)	Reference
Normal Liver	500 - 800	200 - 400	[1][2][3]
Cirrhotic Liver (Child- Pugh A)	600 - 900	300 - 500	[1][2]
Cirrhotic Liver (Child- Pugh B/C)	700 - 1000	400 - 700	[1][2]
Hepatocellular Carcinoma (HCC)	700 - 1200	600 - 1100	[1]
Metastases	800 - 1300	700 - 1200	[1]

Table 2: T2 Relaxation Times (ms) in Liver Tissue

Tissue Type	Pre-contrast T2 (ms)	Post-contrast T2 (ms)	Reference
Normal Liver	40 - 60	38 - 58	[4]
Liver Lesions (mean)	80 - 120	77 - 116	[4]

Note: The effect of Gd-**EOB-DTPA** on T2 relaxation times is generally small and may not be statistically significant.[4]

Table 3: Apparent Diffusion Coefficient (ADC) Values (x 10<sup>-3</sup> mm<sup>2</sup>/s) in Liver Tissue

Tissue Type	Pre-contrast ADC	Post-contrast ADC	Reference
Normal Liver	1.0 - 1.5	0.95 - 1.4	[4][5]
Hepatocellular Carcinoma (HCC)	1.0 - 1.6	1.0 - 1.6	[4]
Metastases	0.8 - 1.4	0.8 - 1.4	[4]



Note: Studies have shown no significant difference in ADC values before and after Gd-**EOB- DTPA** administration, allowing for flexible protocol timing.[4][5]

# Experimental Protocols Protocol 1: Quantitative T1 Mapping

Objective: To quantify regional liver function based on the change in T1 relaxation time after Gd-EOB-DTPA administration.

#### Methodology:

- Patient Preparation: Fasting for 4-6 hours prior to the MRI scan.
- · Baseline Imaging:
  - Acquire a pre-contrast T1 map of the liver using a suitable sequence such as a Look-Locker or a variable flip angle (VFA) method.[2][3]
  - Example VFA parameters: 3D spoiled gradient-echo (SPGR) sequence with multiple flip angles (e.g., 3°, 6°, 9°, 12°, 15°).
- Contrast Administration:
  - Administer Gd-EOB-DTPA intravenously as a bolus injection at a dose of 0.025 mmol/kg body weight, followed by a saline flush.[3]
- Post-contrast Imaging:
  - Acquire dynamic T1-weighted images for perfusion analysis (see DCE-MRI protocol).
  - Acquire a post-contrast T1 map during the hepatobiliary phase, typically 20 minutes after injection.[3] Use the same sequence and parameters as the pre-contrast T1 map.
- Data Analysis:
  - Generate pre- and post-contrast T1 maps.



- Draw regions of interest (ROIs) in different liver segments and lesions to measure T1 values.
- $\circ$  Calculate the reduction in T1 relaxation time ( $\Delta$ T1) and the T1 reduction rate ( $\Delta$ T1%) as follows:
  - ΔT1 = T1\_pre T1\_post
  - ΔT1% = [(T1\_pre T1\_post) / T1\_pre] x 100

# **Protocol 2: Diffusion-Weighted Imaging (DWI)**

Objective: To assess tissue cellularity and the integrity of cell membranes.

#### Methodology:

- Patient Preparation: Fasting for 4-6 hours.
- Sequence Acquisition:
  - DWI can be performed before or after Gd-EOB-DTPA administration. To optimize scanner time, it is often performed during the ~15-minute interval between the dynamic and hepatobiliary phases.[4]
  - Use a single-shot echo-planar imaging (EPI) sequence with respiratory triggering or breath-holding.
  - Acquire images with multiple b-values (e.g., 0, 50, 400, 800 s/mm²). Higher b-values increase sensitivity to restricted diffusion.[4][5]
- Data Analysis:
  - Generate ADC maps from the DWI data.
  - Draw ROIs on the ADC maps in liver parenchyma and lesions to obtain quantitative ADC values.

## Protocol 3: Dynamic Contrast-Enhanced (DCE) MRI



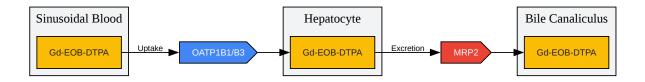
Objective: To quantify liver perfusion and vascular permeability.

#### Methodology:

- Patient Preparation: Fasting for 4-6 hours.
- Baseline Imaging:
  - Acquire a pre-contrast T1 map or use a pre-contrast T1-weighted sequence with multiple flip angles to determine the baseline T1 value.
- Dynamic Acquisition:
  - Initiate a rapid 3D T1-weighted gradient-echo sequence (e.g., VIBE, THRIVE) with high temporal resolution (e.g., < 5 seconds per acquisition).</li>
  - After a few baseline acquisitions, administer Gd-EOB-DTPA as a bolus injection.
  - Continue acquiring dynamic images for 5-10 minutes to capture the arterial, portal venous, and transitional phases.
- Data Analysis:
  - · Correct for motion artifacts.
  - Convert the signal intensity-time curves to concentration-time curves.
  - Apply a pharmacokinetic model (e.g., Tofts model, extended Tofts model) to the data to derive quantitative parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular volume fraction).[6]

#### **Visualizations**

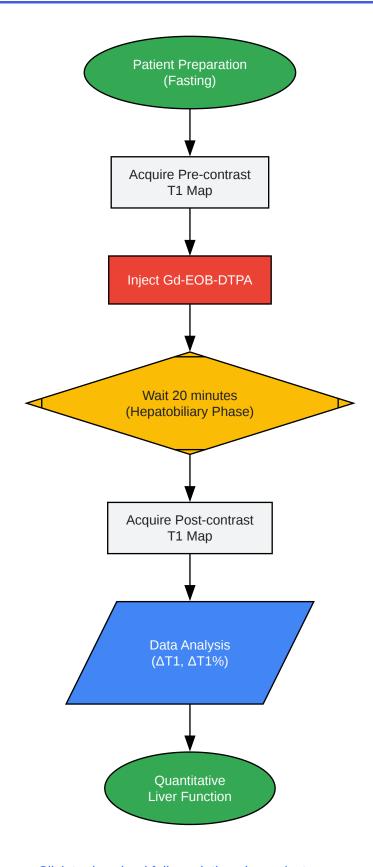




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Caption: Gd-EOB-DTPA uptake and excretion pathway in hepatocytes.

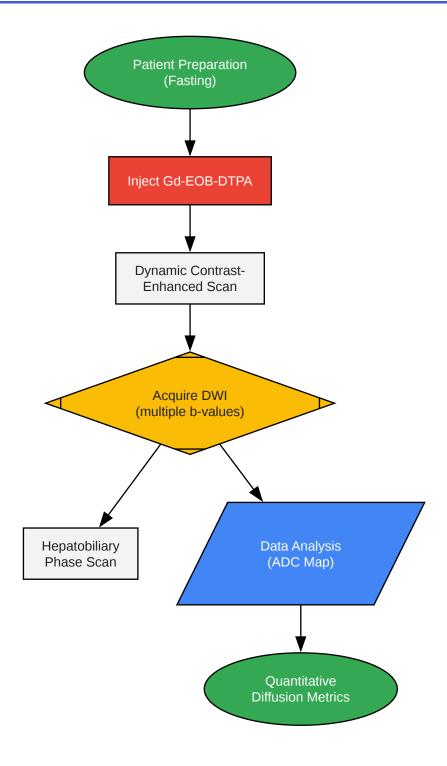




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Caption: Experimental workflow for quantitative T1 mapping with Gd-EOB-DTPA.





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Caption: Workflow for Diffusion-Weighted Imaging in a Gd-EOB-DTPA protocol.

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